1-(2-Phenylethyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-Phenylethyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound features a piperidine ring substituted with a phenylethyl group and a carboxylic acid moiety, making it a valuable intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)piperidine-4-carboxylic acid typically involves the following steps:
Strecker Addition: The initial step involves the reaction of 1-(2-phenylethyl)-4-piperidone with aniline and potassium cyanide to form an α-phenylamino nitrile.
Nitrile Hydrolysis: The nitrile group is hydrolyzed to form a carboxamide, which is then further hydrolyzed to yield the free carboxylic acid.
Acylation: The carboxylic acid can be acylated to form various derivatives, depending on the desired end product.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of tert-butyl esters to protect the carboxylic acid group during intermediate steps, followed by deprotection to yield the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Phenylethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound can act as agonists or antagonists at opioid receptors, influencing pain perception and other physiological processes . The pathways involved typically include receptor binding and subsequent signal transduction events .
Comparison with Similar Compounds
Similar Compounds
Isonipecotic Acid:
Fentanyl: A potent opioid analgesic with a similar piperidine structure.
Carfentanil: Another potent opioid with a piperidine core, used primarily in veterinary medicine.
Uniqueness
1-(2-Phenylethyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group and carboxylic acid moiety make it a versatile intermediate for synthesizing various pharmacologically active compounds .
Properties
IUPAC Name |
1-(2-phenylethyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWAIODVQBJME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252924 | |
Record name | 1-(2-Phenylethyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807315-42-0 | |
Record name | 1-(2-Phenylethyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=807315-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Phenylethyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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